![molecular formula C51H82N8O21S B549160 Pneumocandin A0, 1-[(4R,5R)-4,5-二羟基-N2-(1-氧代十六烷基)-L-鸟氨酸]-4-[(4S)-4-羟基-4-[4-羟基-3-(磺酰氧基)苯基]-L-苏氨酸]- CAS No. 144371-88-0](/img/structure/B549160.png)

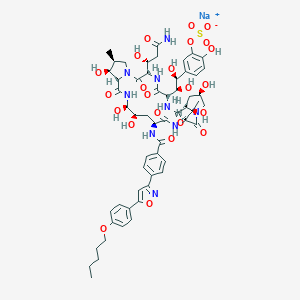

Pneumocandin A0, 1-[(4R,5R)-4,5-二羟基-N2-(1-氧代十六烷基)-L-鸟氨酸]-4-[(4S)-4-羟基-4-[4-羟基-3-(磺酰氧基)苯基]-L-苏氨酸]-

描述

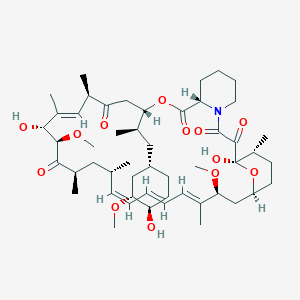

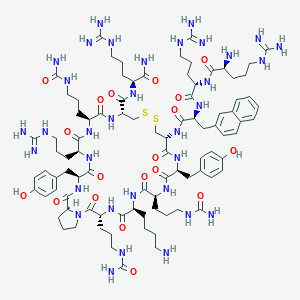

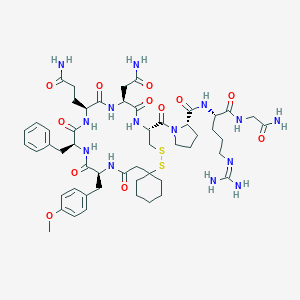

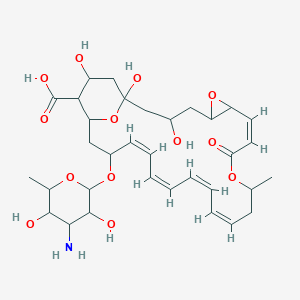

Pneumocandin A0 is a lipopeptide antibiotic produced by Zalerion arboricola. It has a strong anti-Candida effect and inhibits the synthesis of 1,3 early-glucan in vitro, with an IC50 of 0.07-0.5 μg/mL . Pneumocandin A0 is an impurity of Micafungin .

Synthesis Analysis

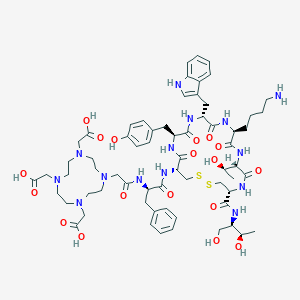

The synthesis of Pneumocandin A0 involves the fermentation of pneumocandin A0 (L-671,329) and related semisynthetic compounds . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular formula of Pneumocandin A0 is C51H82N8O17 . The exact mass is 1078.57979318 g/mol . The structure of Pneumocandin A0 is complex, with multiple functional groups and chiral centers . More details about the molecular structure can be found in the referenced papers .Chemical Reactions Analysis

Pneumocandin A0 is related to caspofungin, a drug used to treat fungal infections . The differences in the structure of pneumocandin B0 that lead to caspofungin are marked in green circles .Physical And Chemical Properties Analysis

Pneumocandin A0 has a molecular weight of 1079.2 g/mol . It has 15 hydrogen bond donors and 17 hydrogen bond acceptors . The compound has 20 rotatable bonds . More details about the physical and chemical properties can be found in the referenced papers .科学研究应用

遗传操作和生物合成途径

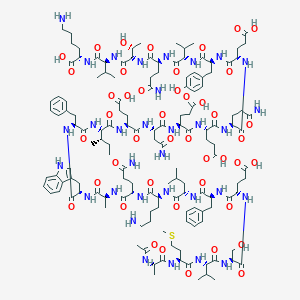

Pneumocandin 生物合成途径的遗传操作Pneumocandin A0 作为棘黑素家族的一员,通过抑制 1,3-β-葡聚糖合酶在真菌细胞壁生物合成中起着至关重要的作用。Pneumocandin 生物合成途径的遗传操作已经产生了几个不同程度羟基化的 Pneumocandin 类似物。这些类似物,特别是 Pneumocandins F 和 G,已经显示出有效的抗真菌活性,可能比 Pneumocandin A0 本身更显着。这项研究强调了羟基化在 Pneumocandins 的抗真菌活性中的重要性(Li et al., 2015)。

氨基酸和微量元素对 Pneumocandin 生产的影响在产生 Pneumocandin 的真菌 Glarea lozoyensis 的发酵中补充氨基酸和微量元素,显着影响 Pneumocandin 滴度和所产生类似物的范围。例如,苏氨酸和丝氨酸补充改变了 Pneumocandins 丝氨酸类似物的水平,而脯氨酸补充导致 Pneumocandins B0 和 E0 增加。有趣的是,锌和铜等微量元素会影响 Pneumocandins 中脯氨酸、鸟氨酸和酪氨酸的羟基化模式,展示了这些化合物生产中复杂的生化相互作用(Petersen et al., 2001)。

代谢工程和酶促过程

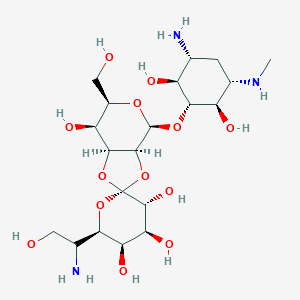

工程 Glarea lozoyensis 用于 Pneumocandin B0 生产通过策略性地破坏 Pneumocandin 生物合成基因簇中的特定基因,研究人员能够操纵真菌 Glarea lozoyensis 以专门生产 Pneumocandin B0。这种独家生产特别重要,因为 Pneumocandin B0 是卡泊芬净的关键抗真菌药物的起始分子。这项研究提供了对靶向基因工程在优化有价值的药物化合物生产中的潜力的见解(Chen et al., 2014)。

改性 Pneumocandins 的合成和抗真菌评估已经探索了对 Pneumocandins 和棘黑素的改性,特别是通过改变它们的酰基侧链,以评估它们的抗真菌效力。这些修饰旨在了解不同化学成分在这些化合物的抗真菌活性中的作用,可能导致更有效的抗真菌剂的开发(Singh et al., 2013)。

作用机制

Target of Action

Pneumocandin A0, a lipopeptide antibiotic, primarily targets the β-1,3-D-glucan synthase enzyme complex in fungal cell walls . This enzyme is crucial for the synthesis of β-1,3-D-glucan, a key component of the fungal cell wall .

Mode of Action

The compound noncompetitively inhibits the β-1,3-D-glucan synthase . This inhibition disrupts the synthesis of β-1,3-D-glucan, leading to a weakened fungal cell wall . The resulting osmotic instability causes the fungal cells to undergo lysis .

Biochemical Pathways

The biosynthesis of Pneumocandin A0 involves a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS) arranged in tandem, along with two cytochrome P450 monooxygenases and seven other modifying enzymes . The compound also involves the biosynthesis of L-homotyrosine, a component of the peptide core .

Result of Action

The primary result of Pneumocandin A0’s action is the lysis of fungal cells due to osmotic instability . This occurs as a result of the disruption of β-1,3-D-glucan synthesis, which weakens the fungal cell wall . The compound has a strong anti-Candida effect .

Action Environment

The production and efficacy of Pneumocandin A0 can be influenced by various environmental factors. For instance, low-temperature adaptive laboratory evolution (ALE) has been used to enhance the production capacity of Glarea lozoyensis, the fungus that produces Pneumocandin A0 . This process increased the compound’s production by enhancing the fungus’s membrane permeability .

安全和危害

未来方向

属性

IUPAC Name |

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26-,27+,29+,30-,31-,33+,34+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPLTEIQCKDUAT-UYCSHIFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82N8O21S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)